molecular formula C13H7ClFN B13695159 1-Chloro-7-fluorobenzo[h]isoquinoline

1-Chloro-7-fluorobenzo[h]isoquinoline

Cat. No.: B13695159
M. Wt: 231.65 g/mol
InChI Key: MHTJRRJVDOHFQA-UHFFFAOYSA-N
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Description

1-Chloro-7-fluorobenzo[h]isoquinoline is a versatile heterocyclic building block designed for medicinal chemistry and drug discovery research. The strategic halogen and fluorine substitutions on the isoquinoline scaffold make it a valuable precursor for developing novel therapeutic agents, particularly in the areas of infectious disease and oncology . Isoquinoline derivatives have demonstrated significant antibacterial activity against a plethora of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) strains . These compounds can be synthesized via methods like Sonogashira coupling and have shown a strong ability to clear intracellular bacteria, a setting where many conventional antibiotics fail . Furthermore, the isoquinoline core is a recognized scaffold in anticancer research . Structural analogs have been developed as potent and selective inhibitors, such as those targeting Human Epidermal Growth Factor Receptor 2 (HER2), a critical protein in certain aggressive cancers . The compound's utility extends to its function as a key synthetic intermediate. The chlorine atom at the 1-position serves as an excellent leaving group, enabling efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for further structural diversification . The electron-withdrawing fluorine atom at the 7-position can influence the compound's electronic properties, potentially enhancing metabolic stability and binding affinity to biological targets . Researchers can leverage this high-purity intermediate to generate focused libraries for screening against various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H7ClFN

Molecular Weight

231.65 g/mol

IUPAC Name

1-chloro-7-fluorobenzo[h]isoquinoline

InChI

InChI=1S/C13H7ClFN/c14-13-12-8(6-7-16-13)4-5-9-10(12)2-1-3-11(9)15/h1-7H

InChI Key

MHTJRRJVDOHFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=NC=C3)Cl)C(=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 7 Fluorobenzo H Isoquinoline and Analogous Structures

De Novo Construction of the Benzo[h]isoquinoline Scaffold

The de novo synthesis of the benzo[h]isoquinoline core involves the assembly of the tetracyclic ring system from simpler acyclic or monocyclic precursors. Modern synthetic strategies aim for efficiency, atom economy, and the ability to introduce diverse substituents.

Multi-component Reactions and Tandem Cyclization Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov Tandem or domino reactions, involving a sequence of intramolecular transformations, also provide a powerful tool for the rapid construction of fused-ring systems from simple building blocks. researchgate.net These approaches are valued for their operational simplicity and step-economy, enabling the generation of molecular diversity. nih.govresearchgate.net

One-pot tandem cyclization strategies have been developed for the synthesis of benzo nih.govchemicalbook.comimidazo[2,1-a]isoquinolines, which are structurally related to benzo[h]isoquinolines. researchgate.net These methods often proceed from commercially available starting materials and can avoid the use of transition metals, which can be advantageous in pharmaceutical synthesis where metal impurities are a concern. researchgate.net For instance, a one-pot, two-step protocol has been developed for the synthesis of amino-functionalized benzo nih.govchemicalbook.comimidazo[2,1-a]isoquinolines starting from o-phenylenediamines and o-cyanobenzaldehydes. researchgate.net

A modified three-component coupling approach has been reported for the convergent construction of the 1-Chloro-7-fluorobenzo[h]isoquinoline scaffold. vulcanchem.com This process involves the formation of an imidoyl chloride from 2-fluoroaniline (B146934), followed by a regioselective nucleophilic aromatic substitution with a chlorinated benzannulation partner at low temperatures, and finally, a trifluoroacetic acid-mediated cyclodehydration to complete the fused ring system with yields in the range of 72-80%. vulcanchem.com

Reaction Type Starting Materials Key Features Product Type Yield Reference
One-pot Tandem Cyclizationo-phenylenediamines, o-cyanobenzaldehydesTransition-metal-free, atom-economicalAmino-functionalized benzo nih.govchemicalbook.comimidazo[2,1-a]isoquinolinesNot specified researchgate.net
Three-component Coupling2-fluoroaniline, phosgene, chlorinated benzannulation partnerConvergent, regioselective1-Chloro-7-fluorobenzo[h]isoquinoline72-80% vulcanchem.com

Transition Metal-Catalyzed Annulation and C-H Activation/Functionalization Approaches

Transition metal-catalyzed reactions, particularly those involving palladium and rhodium, have become indispensable tools for the synthesis of isoquinoline (B145761) and benzo[h]isoquinoline derivatives. These methods often rely on C-H bond activation, providing a direct and atom-economical way to construct carbon-carbon and carbon-heteroatom bonds.

Rhodium(III)-catalyzed C-H activation and annulation processes have been extensively studied for the synthesis of isoquinolines. nih.gov For example, the reaction of N-chloroimines with alkenes under rhodium(III) catalysis provides a mild and efficient route to isoquinoline derivatives without the need for high temperatures or external oxidants. nih.gov Another approach utilizes hydrazones as directing groups in Rh(III)-catalyzed C-H bond activation and annulation, proceeding without an external oxidant and involving N-N bond cleavage. Similarly, rhodium-catalyzed annulation of 2-arylbenzimidazoles with sulfoxonium ylides has been used to synthesize benzimidazo[2,1-a]isoquinolines. nih.gov

Palladium-catalyzed reactions are also prevalent. A notable method involves a Suzuki or Negishi cross-coupling followed by a t-BuOK-induced cyclization to form the central ring of benzo-(iso)quinoline derivatives. researchgate.net This approach is versatile, allowing for the synthesis of all four benzo-(iso)quinoline isomers with substitution on each ring. researchgate.net Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. researchgate.net Furthermore, a one-pot, two-step palladium(II)-catalyzed tandem C-H allylation and intermolecular amination/aromatization of benzylamines with allyl acetate (B1210297) has been reported for the synthesis of 3-methylisoquinolines. researchgate.net

Catalyst Reactants Key Transformation Product Yield Reference
Rh(III)N-chloroimines, AlkenesC-H annulationIsoquinolinesNot specified nih.gov
Rh(III)HydrazonesC-H activation/annulationSubstituted isoquinolinesNot specified nih.gov
Pd(0)/Pd(II)Pyridines, Boronic acidsSuzuki/Negishi coupling & cyclizationBenzo-(iso)quinolinesNot specified researchgate.net
Pd(II)N-methoxy benzamides, 2,3-Allenoic acid estersC-H activation/annulation3,4-Substituted hydroisoquinolones53-87% researchgate.net
Pd(II)Benzylamines, Allyl acetateTandem C-H allylation/amination3-MethylisoquinolinesModerate to good researchgate.net

Acid-Triggered and Thermal Rearrangement Reactions for Benzo[h]isoquinoline Formation

Acid-catalyzed cyclization reactions are a classical yet effective method for the synthesis of fused heterocyclic systems. A solid acid catalyst, Fe3O4@SiO2@TAD-G2-SO3H, has been shown to be highly effective for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one and benzo[h]indeno[1,2-b]quinoline-8-one derivatives. nih.gov This method involves a one-pot condensation of aromatic aldehydes, 1-naphthylamine, and either dimedone or 1,3-indanedione under mild conditions, affording the products in high yields (90-96%). nih.gov The plausible mechanism involves the initial acid-catalyzed protonation of the aldehyde, followed by condensation and nucleophilic attack by 1-naphthylamine, leading to the cyclized product. nih.gov

Thermal rearrangement reactions can also be employed to construct complex heterocyclic scaffolds. For instance, the thermal rearrangement of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in DMSO leads to the formation of 10-(3,5-dihalogen-2-hydroxyphenyl)-5,6,7,8,9,10-hexahydrobenzo[b] vulcanchem.comchemicalbook.comnaphthyridines in excellent yields (90-99%). nih.gov While this example does not directly yield a benzo[h]isoquinoline, the underlying principles of thermal rearrangement of polycyclic systems are relevant to the broader field of heterocyclic synthesis.

Method Reactants Conditions Product Type Yield Reference
Acid-Catalyzed CondensationAromatic aldehydes, 1-naphthylamine, Dimedone/1,3-indanedioneFe3O4@SiO2@TAD-G2-SO3H catalyst, mild conditionsBenzo[h]indeno[1,2-b]quinolin-8-ones90-96% nih.gov
Thermal Rearrangement7,9-Dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridinesDMSO, 150 °C10-(3,5-Dihalogen-2-hydroxyphenyl)-5,6,7,8,9,10-hexahydrobenzo[b] vulcanchem.comchemicalbook.comnaphthyridines94-98% nih.gov

Novel Strategies for the Introduction of Halogen Substituents

The introduction of halogen atoms onto the benzo[h]isoquinoline scaffold can be achieved either by using halogenated starting materials in a de novo synthesis or by direct halogenation of a pre-formed ring system. The former approach often provides better control over regioselectivity.

As mentioned previously, the synthesis of 1-Chloro-7-fluorobenzo[h]isoquinoline can be achieved using a three-component coupling where the halogen atoms are present in the precursors. vulcanchem.com Specifically, 2-fluoroaniline provides the fluorine at the 7-position, and a chlorinated benzannulation partner introduces the chlorine at the 1-position. vulcanchem.com

For the introduction of a chlorine atom at the 1-position of an isoquinoline ring, a common method involves the treatment of the corresponding isoquinoline-N-oxide with a chlorinating agent like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2). chemicalbook.comevitachem.com This reaction proceeds via the formation of an N-oxy-pyridinium intermediate, which is then susceptible to nucleophilic attack by chloride. A general procedure for the synthesis of 1-chloroisoquinoline (B32320) from isoquinoline-N-oxide using phosphoryl chloride at 105 °C has been reported to give an 85% yield. chemicalbook.com

The crucial role of halogen substituents in modifying the biological activity of isoquinoline-based compounds has been demonstrated, where the introduction of a fluorine atom can switch the selectivity of an inhibitor between two different enzymes. nih.gov This highlights the importance of developing synthetic methods that allow for the precise placement of halogen atoms.

Method Substrate Reagent Product Yield Reference
Three-component Coupling2-Fluoroaniline, Chlorinated benzannulation partnerPhosgene, TFA1-Chloro-7-fluorobenzo[h]isoquinoline72-80% vulcanchem.com
N-oxide ChlorinationIsoquinoline-N-oxidePhosphoryl chloride (POCl3)1-Chloroisoquinoline85% chemicalbook.com

Regioselective Halogenation and Fluorination Strategies

The direct functionalization of C-H bonds offers an attractive alternative to traditional synthetic methods that often require pre-functionalized substrates. Regioselective halogenation of the benzo[h]isoquinoline core via C-H activation is a challenging but highly desirable transformation.

Direct C-H Halogenation Methods

Direct C-H halogenation of heterocyclic compounds can be achieved through various methods, including electrophilic aromatic substitution and transition metal-catalyzed C-H activation. The regioselectivity of these reactions is often dictated by the electronic properties of the substrate and the nature of the catalyst or directing group.

While specific examples of direct C-H halogenation on the benzo[h]isoquinoline ring system are not extensively detailed in the provided search results, analogous systems provide valuable insights. For instance, an efficient palladium-catalyzed C-H activation process for the regioselective halogenation of 1,4-benzodiazepinones has been reported. nih.gov In this system, direct halogenation with N-halosuccinimides (NXS, where X = Br, I) leads to halogenation on the central aromatic ring, whereas a palladium(II) acetate catalyst directs the ortho-halogenation on a phenyl side chain. nih.gov This demonstrates the potential for catalyst control in directing the regioselectivity of C-H halogenation.

A comprehensive review on the regioselective functionalization of quinolines through C-H activation highlights the various strategies that can be employed. mdpi.com These methods often utilize the nitrogen atom of the quinoline (B57606) ring to direct the C-H activation to the C2 or C8 positions. It is conceivable that similar strategies could be applied to the benzo[h]isoquinoline system, where the nitrogen atom could direct halogenation to the C1 position.

Method Substrate Reagents/Catalyst Key Feature Product Reference
Catalyst-controlled C-H Halogenation1,4-BenzodiazepinonesNXS, Pd(OAc)2Regioselective ortho-halogenationOrtho-halogenated 1,4-benzodiazepinones nih.gov
Directing Group-assisted C-H FunctionalizationQuinolinesVarious transition metalsRegioselective functionalization at C2 or C8Functionalized quinolines mdpi.com

Incorporation of Fluorine- and Chlorine-Containing Building Blocks

A primary strategy for the synthesis of 1-Chloro-7-fluorobenzo[h]isoquinoline and its analogs involves the assembly of the heterocyclic core from precursors that already contain the required halogen substituents. This approach ensures unambiguous placement of the chlorine and fluorine atoms, avoiding issues with regioselectivity that can arise from late-stage halogenation of the parent benzo[h]isoquinoline ring system.

Classic isoquinoline syntheses, such as the Pomeranz–Fritsch reaction, can be adapted for this purpose. The Pomeranz–Fritsch synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal. acs.orgnih.gov To generate a 7-fluoro-substituted benzo[h]isoquinoline, a suitably substituted fluorinated naphthalene-1-carbaldehyde would be condensed with a 2,2-dialkoxyethylamine, followed by acid-mediated cyclization. The chlorine atom at the C1 position could then be introduced through functionalization of the resulting isoquinoline N-oxide. For instance, treatment of an isoquinoline N-oxide with phosphoryl chloride (POCl₃) is a well-established method for introducing a chlorine atom at the C1 position. beilstein-journals.org

Another effective method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govresearchgate.netnih.gov For the synthesis of the target molecule, a hypothetical route could involve a 2-amino-naphthalene derivative bearing a fluorine atom at the position that will become C7 of the final product. This precursor would be reacted with a carbonyl compound that provides the C1 and C10b atoms, with the chloro-substituent pre-installed or introduced later.

Modern synthetic approaches often utilize transition-metal-catalyzed cross-coupling reactions to construct the core structure from halogenated building blocks. For example, a Suzuki or Negishi cross-coupling could be employed to link a halogenated naphthalene (B1677914) precursor with a pyridine-based fragment, followed by an intramolecular cyclization to form the final benzo[h]isoquinoline ring system.

The following table summarizes representative building blocks that could be employed in the synthesis of halogenated benzo[h]isoquinolines.

Building Block CategorySpecific ExamplePotential Synthetic RouteResulting Substitution Pattern
Fluorinated Naphthaldehydes4-Fluoronaphthalene-1-carbaldehydePomeranz-Fritsch Reaction7-Fluorobenzo[h]isoquinoline
Chlorinated Isoquinolinones7-Chloro-1(2H)-isoquinolinoneConversion to 1,7-dichloroisoquinolineDichloro-substituted isoquinoline core for further elaboration
Halogenated Anilines4-FluoroanilineDoebner-von Miller or Skraup SynthesisFluoro-substituted quinoline/isoquinoline core
Halogenated Naphthylamines4-Fluoronaphthalen-1-amineFriedländer Annulation7-Fluorobenzo[h]isoquinoline core

Chemo- and Regioselective Control in Functionalization

Achieving chemo- and regioselective control is paramount when functionalizing the pre-formed benzo[h]isoquinoline scaffold. The inherent reactivity of the different positions on the polycyclic system is influenced by the nitrogen atom and any existing substituents. Direct halogenation of the unsubstituted benzo[h]isoquinoline can lead to a mixture of products, making this approach less desirable for the synthesis of specific isomers like 1-Chloro-7-fluorobenzo[h]isoquinoline.

Modern C-H activation and functionalization reactions offer a powerful tool for achieving high regioselectivity. rsc.orgrsc.orgnih.gov These methods often employ a directing group to guide a metal catalyst to a specific C-H bond. The nitrogen atom within the isoquinoline ring itself can act as a directing group, facilitating functionalization at adjacent positions. For instance, rhodium(III)-catalyzed C-H activation has been successfully used for the synthesis of highly substituted isoquinolines. rsc.orgrsc.org

Palladium-catalyzed C-H functionalization is another key technique. By using specific ligands and reaction conditions, it is possible to selectively halogenate aromatic and heteroaromatic rings. researchgate.net For example, the palladium-catalyzed halogenation of 3-phenyl-2H-benzo[b] acs.orgmdpi.comoxazin-2-ones using N-halosuccinimides demonstrates how the nitrogen atom in a heterocyclic ring can direct regioselective halogenation. A similar strategy could be envisioned for the benzo[h]isoquinoline system, where the nitrogen atom could direct chlorination to the C1 position.

The electronic properties of existing substituents also play a crucial role in directing further functionalization. A fluorine atom at the C7 position, being an ortho-, para-director, would influence the position of subsequent electrophilic aromatic substitution reactions on the naphthalene part of the molecule.

The table below outlines strategies for achieving regioselective functionalization on the benzo[h]isoquinoline core.

Functionalization StrategyReagents/CatalystTarget PositionKey Principle
C1-Chlorination of N-OxidePOCl₃C1Activation of the C1 position by N-oxidation
Directed C-H HalogenationPd(OAc)₂, N-halosuccinimideOrtho to directing groupCoordination of the metal catalyst to a directing group (e.g., the ring nitrogen)
Rh(III)-Catalyzed C-H Annulation[Cp*RhCl₂]₂, alkenes/alkynesVariousC-H activation directed by a coordinating group to build the ring system
Metal-free Remote C-H HalogenationTrihaloisocyanuric acidC5 of 8-substituted quinolinesElectronic activation for geometrically inaccessible positions

Green Chemistry and Sustainable Synthetic Routes for Benzo[h]isoquinolines

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis through various strategies, including the use of renewable feedstocks, safer solvents, and more energy-efficient processes. The synthesis of complex heterocyclic molecules like benzo[h]isoquinolines can benefit significantly from the application of these principles.

One of the primary focuses of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water, deep eutectic solvents, and ionic liquids are being explored as reaction media for the synthesis of nitrogen-containing heterocycles. mdpi.com For instance, the synthesis of pyrazolo[3,4-b]quinolines has been successfully carried out in an aqueous medium. mdpi.com Such approaches reduce the reliance on volatile organic compounds (VOCs).

Energy efficiency is another key aspect of green chemistry. Microwave-assisted and ultrasound-assisted organic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. The microwave-assisted, palladium-catalyzed regioselective halogenation of benzo[b] acs.orgmdpi.comoxazin-2-ones is an example of how this technology can be applied to the synthesis of functionalized heterocycles.

The development of catalytic reactions is a cornerstone of sustainable synthesis. Transition-metal-catalyzed reactions, such as C-H activation, not only provide excellent chemo- and regioselectivity but also operate with high atom economy, minimizing the generation of stoichiometric waste products. rsc.org Metal-free catalytic systems are also gaining prominence. For example, the Friedländer annulation can be catalyzed by solid acid catalysts like silica-supported P₂O₅ under solvent-free conditions, offering a greener alternative to traditional acid catalysts.

The following table summarizes green chemistry approaches applicable to the synthesis of benzo[h]isoquinolines.

Green Chemistry PrincipleApplication in Benzo[h]isoquinoline SynthesisExample/Benefit
Use of Greener Solvents Performing cyclization or functionalization reactions in water, ionic liquids, or deep eutectic solvents.Reduces use of volatile organic compounds (VOCs). mdpi.com
Energy Efficiency Employing microwave or ultrasound irradiation to accelerate reactions.Shorter reaction times and lower energy consumption compared to conventional refluxing.
Catalysis Using transition-metal catalysts (e.g., Pd, Rh) for C-H functionalization or solid acid catalysts for annulation reactions.High atom economy, reduced stoichiometric waste, and enhanced selectivity.
Atom Economy Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product (e.g., addition and cycloaddition reactions).Minimizes waste generation. C-H activation/annulation reactions are highly atom-economical.
Solvent-Free Reactions Conducting reactions in the absence of a solvent, often with solid-supported catalysts.Simplifies work-up procedures and eliminates solvent waste.

By integrating these advanced methodologies and green chemistry principles, the synthesis of complex molecules like 1-Chloro-7-fluorobenzo[h]isoquinoline and its analogs can be achieved with greater efficiency, selectivity, and environmental sustainability.

Mechanistic Investigations of 1 Chloro 7 Fluorobenzo H Isoquinoline Reactivity

Exploration of Nucleophilic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on 1-Chloro-7-fluorobenzo[h]isoquinoline is highly regioselective. The position of substitution is determined by the activation of the carbon-halogen bond by the heterocyclic nitrogen atom. The chlorine atom at the C1 position is analogous to a 1-haloisoquinoline, a position that is highly susceptible to nucleophilic attack. iust.ac.ir The nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, lowering the activation energy for substitution at this site.

Conversely, the fluorine atom at the C7 position, located on the carbocyclic ring, behaves more like a halobenzene and is significantly less reactive towards nucleophiles under typical SNAr conditions. iust.ac.ir While fluorine's high electronegativity can make the attached carbon a better electrophile, facilitating the initial nucleophilic attack, the C-F bond is very strong. In the context of SNAr, the rate-determining step is often the initial attack of the nucleophile, which is favored at the more electron-deficient C1 position. youtube.com Therefore, nucleophilic substitution is expected to occur exclusively at the C1 position, displacing the chloride.

Computational studies on related chloro-aza-aromatic systems suggest that such reactions may proceed through a classical two-stage addition-elimination mechanism or a concerted (CSNAr) pathway, depending on the nucleophile and reaction conditions. nih.gov

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
NucleophileTypical ConditionsPredicted Major ProductRationale for Regioselectivity
Sodium methoxide (B1231860) (NaOMe)Methanol (MeOH), Reflux1-Methoxy-7-fluorobenzo[h]isoquinolineC1 position is electronically activated by the adjacent ring nitrogen.
Ammonia (NH₃)Ethanol (EtOH), High T, High P7-Fluoro-benzo[h]isoquinolin-1-aminePreferential attack at the electron-deficient C1 position.
PiperidineDimethyl sulfoxide (B87167) (DMSO), 100 °C1-(Piperidin-1-yl)-7-fluorobenzo[h]isoquinolineHigh activation barrier for substitution at the unactivated C7 position.

Studies of Electrophilic Aromatic Substitution on the Benzo[h]isoquinoline Core

The reactivity is influenced by two key factors:

The deactivating effect of the protonated heterocycle: This makes the entire molecule significantly less reactive than comparable carbocycles like phenanthrene. The rate of nitration for quinolinium ions can be about 10¹⁰ times slower than for naphthalene (B1677914). stackexchange.com

The directing effects of the halogen substituents: Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can stabilize the cationic intermediate (arenium ion) via resonance. youtube.comlibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major ProductsRationale for Regioselectivity
NitrationHNO₃ / H₂SO₄1-Chloro-7-fluoro-6-nitrobenzo[h]isoquinoline and/or 1-Chloro-7-fluoro-8-nitrobenzo[h]isoquinolineSubstitution on the activated carbocyclic ring, directed ortho/para to the C7-fluoro group.
BrominationBr₂ / FeBr₃1-Chloro-6-bromo-7-fluorobenzo[h]isoquinoline and/or 1-Chloro-8-bromo-7-fluorobenzo[h]isoquinolineThe C7-fluoro group directs substitution to adjacent positions on the less deactivated ring.
Friedel-Crafts AcylationCH₃COCl / AlCl₃Reaction is unlikelyThe ring system is strongly deactivated by the protonated nitrogen and halogen substituents, preventing the reaction. rsc.org

Metal-Mediated Cross-Coupling Reactivity and Applications (e.g., Suzuki, Negishi)

Metal-mediated cross-coupling reactions provide a powerful method for C-C bond formation, and the differential reactivity of the C-Cl and C-F bonds in 1-Chloro-7-fluorobenzo[h]isoquinoline allows for highly selective functionalization. In palladium-catalyzed reactions such as the Suzuki and Negishi couplings, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl >> C-F.

This reactivity difference makes the C-Cl bond at the C1 position the exclusive site for oxidative addition to the palladium(0) catalyst, leaving the robust C-F bond at C7 untouched. nih.gov This enables the selective introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C1 position. The reaction typically proceeds via a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Table 3: Predicted Outcomes of Selective Metal-Mediated Cross-Coupling
Reaction TypeCoupling PartnerTypical Catalyst/ConditionsPredicted Major Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O7-Fluoro-1-phenylbenzo[h]isoquinoline
Negishi CouplingMethylzinc chloride (CH₃ZnCl)Pd(dppf)Cl₂, THF7-Fluoro-1-methylbenzo[h]isoquinoline
Sonogashira CouplingTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N1-((Trimethylsilyl)ethynyl)-7-fluorobenzo[h]isoquinoline

Radical Reaction Pathways and Their Stereochemical Implications

The study of radical reactions involving benzo[h]isoquinoline derivatives is an emerging area. Photochemical methods, often employing visible light photoredox catalysis, can generate radical species under mild conditions that react with heteroaromatic compounds. researchgate.netnih.govnih.gov For isoquinoline (B145761) systems, radical additions often occur at the electron-deficient C1 position in a process analogous to the Minisci reaction. iust.ac.ir However, since the C1 position in the title compound is already substituted, a direct Minisci-type C-H functionalization at this site is not possible.

Alternative pathways could involve radical cyanation or radical-mediated C-H functionalization on the carbocyclic ring. nih.govnih.gov For instance, rhodium-catalyzed reactions have been shown to achieve C-H cyanation on 1-aryl benzo[h]isoquinolines. nih.govresearchgate.net Another possibility is a photochemical reaction involving the halogen atoms, potentially leading to homolytic cleavage of the C-Cl bond, though this typically requires high-energy UV light.

Unless chiral catalysts or auxiliaries are employed, radical reactions that generate a new stereocenter on the molecule would be expected to produce a racemic mixture of products. The stereochemical implications are highly dependent on the specific mechanism and reagents used. For example, atroposelective C-H functionalization has been achieved on related systems, demonstrating that high stereocontrol is possible. nih.gov

Reaction Kinetics and Thermodynamic Analyses

Specific experimental kinetic and thermodynamic data for reactions involving 1-Chloro-7-fluorobenzo[h]isoquinoline are not extensively documented in the current literature. However, the mechanistic pathways can be analyzed using computational chemistry, such as Density Functional Theory (DFT). These methods are invaluable for understanding reactivity and regioselectivity.

For instance, in nucleophilic aromatic substitution, the regioselectivity can be predicted by calculating and comparing the relative stabilities of the isomeric σ-complex intermediates or the activation energy barriers of competing pathways. researchgate.net DFT calculations have been used to show that for some SNAr reactions, particularly with chloride as a leaving group, a stable Meisenheimer intermediate cannot be located, suggesting a concerted mechanism. nih.gov Computational studies on 1-chloroisoquinoline (B32320) have been used to analyze its molecular structure and chemical reactivity descriptors, which can provide insights into the most reactive sites for nucleophilic or electrophilic attack. researchgate.net

Thermodynamic analysis helps determine the relative stability of reactants, intermediates, and products, indicating whether a reaction is favorable. Kinetic analysis, on the other hand, elucidates the reaction rate and the energy profile of the reaction pathway.

Table 4: Computational Approaches for Analyzing Reactivity
Computational MethodAnalyzed ParameterApplication to 1-Chloro-7-fluorobenzo[h]isoquinoline
Density Functional Theory (DFT)Transition state energiesPredicting regioselectivity in SNAr and EAS by comparing activation barriers for attack at different positions.
DFTIntermediate stabilityAssessing the stability of potential Meisenheimer or arenium ion intermediates to rationalize reaction outcomes.
Natural Population Analysis (NPA)Atomic chargesIdentifying the most electrophilic (for nucleophilic attack) or nucleophilic (for electrophilic attack) sites on the molecule.
Frontier Molecular Orbital (FMO) TheoryHOMO/LUMO energies and distributionsPredicting reactivity based on the energy gap and the location of the highest occupied and lowest unoccupied molecular orbitals.

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 7 Fluorobenzo H Isoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Isomer Differentiation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 1-Chloro-7-fluorobenzo[h]isoquinoline, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation techniques would provide a complete assignment of all proton and carbon resonances, enabling its definitive identification and differentiation from other isomers.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to display distinct signals for the seven aromatic protons. The chemical shifts (δ) are influenced by the anisotropic effect of the fused aromatic rings and the electronic effects of the chloro and fluoro substituents. Protons in the benzo[h]isoquinoline system typically resonate in the downfield region (δ 7.5–9.5 ppm) mdpi.com. The proton peri to the nitrogen (H-10) is expected to be the most deshielded due to the combined anisotropic effects of the adjacent rings and the electron-withdrawing nature of the nitrogen atom. The chlorine atom at C-1 will deshield adjacent protons, while the fluorine at C-7 will influence nearby protons through both inductive effects and through-space coupling. Spin-spin coupling between adjacent protons (³JHH) would result in doublet and triplet patterns, while long-range couplings may also be observed. Crucially, coupling to the ¹⁹F nucleus (JHF) will split the signals of nearby protons (H-6 and H-8), resulting in doublets of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 13 distinct signals for each carbon atom. The positions of these signals are highly dependent on the local electronic environment. The carbon atom bonded to the chlorine (C-1) is expected to be significantly downfield due to the halogen's inductive effect. Conversely, the carbon bonded to fluorine (C-7) will also be shifted downfield and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240–260 Hz, which is a definitive indicator of a C-F bond worktribe.comresearchgate.net. The other aromatic carbons will resonate in the typical range of δ 120–150 ppm mdpi.com.

2D NMR Techniques: To definitively assign each signal, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be vital for establishing the connectivity between the different rings and confirming the precise positions of the chloro and fluoro substituents by observing correlations from protons to the quaternary carbons (e.g., C-1, C-7).

These combined techniques allow for the complete and unambiguous assignment of the molecular structure and are powerful for differentiating 1-Chloro-7-fluorobenzo[h]isoquinoline from its various constitutional isomers.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 1-Chloro-7-fluorobenzo[h]isoquinoline
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
1--~145-150-
3~7.8-8.2d~120-125-
4~8.0-8.4d~130-135-
4a--~130-135-
5~8.8-9.2d~125-130Small
6~7.6-8.0dd~128-133~10-15
6a--~125-130Small
7--~160-165~240-260 (¹J)
8~7.5-7.9(d)d~110-115~20-25 (²J)
9~8.2-8.6d~125-130~5-10 (³J)
10~9.2-9.6d~122-127Small
10a--~145-150-
10b--~130-135-

Note: These are estimated values based on substituent effects and data from related compounds. Actual experimental values may vary. 'd' denotes doublet, 'dd' denotes doublet of doublets.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For 1-Chloro-7-fluorobenzo[h]isoquinoline (molecular formula C₁₃H₇ClFN), HRMS is essential for confirming its elemental composition thermofisher.comnih.gov. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact mass can be determined. This allows for the differentiation of the target compound from other molecules with the same nominal mass but different elemental formulas. The calculated exact monoisotopic mass for C₁₃H₇³⁵ClFN is 243.0251 u.

Isotopic Pattern: A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum of 1-Chloro-7-fluorobenzo[h]isoquinoline will exhibit a molecular ion region with two peaks: the molecular ion peak (M⁺) corresponding to the ³⁵Cl isotope and an M+2 peak corresponding to the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1 youtube.com. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis: Under electron ionization (EI) conditions, the molecular ion would be expected to undergo fragmentation, providing valuable structural information. The fused aromatic system imparts significant stability to the molecular ion, which would likely be the base peak. Predicted fragmentation pathways would include:

Loss of a chlorine radical: [M-Cl]⁺, leading to a fragment at m/z 208.05.

Loss of a fluorine radical: [M-F]⁺, a less common pathway for fluoroaromatics, leading to a fragment at m/z 224.03.

Loss of hydrogen cyanide (HCN): [M-HCN]⁺, a characteristic fragmentation for nitrogen-containing heterocycles, resulting in a fragment at m/z 216.01.

Sequential losses: Such as the loss of HCl ([M-HCl]⁺) or further fragmentation of the primary fragment ions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 1-Chloro-7-fluorobenzo[h]isoquinoline
Ion FormulaDescriptionCalculated m/z (for ³⁵Cl)
[C₁₃H₇ClFN]⁺Molecular Ion (M⁺)243.0251
[C₁₃H₇³⁷ClFN]⁺M+2 Isotope Peak245.0222
[C₁₃H₇FN]⁺Loss of Cl208.0562
[C₁₂H₆FN]⁺Loss of Cl and C195.0484
[C₁₂H₆Cl]⁺Loss of F and HCN189.0158

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) Spectroscopy: The IR spectrum of 1-Chloro-7-fluorobenzo[h]isoquinoline would be dominated by absorptions arising from its aromatic framework and halogen substituents.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3050–3150 cm⁻¹ region.

Aromatic C=C and C=N Stretching: A series of strong to medium intensity bands would appear in the 1450–1650 cm⁻¹ region, characteristic of the fused aromatic and heterocyclic rings.

C-F Stretching: A strong, characteristic absorption band is expected in the 1200–1300 cm⁻¹ region. Its exact position can be sensitive to the electronic environment.

C-Cl Stretching: A strong band is anticipated in the 700–850 cm⁻¹ region.

C-H Out-of-Plane Bending: In the fingerprint region (below 1000 cm⁻¹), bands corresponding to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-F and C-Cl stretches are also Raman active, the technique is particularly sensitive to the symmetric vibrations of the non-polar aromatic backbone, which may be weak in the IR spectrum. The symmetric ring breathing modes of the fused aromatic system would likely give rise to strong signals in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for 1-Chloro-7-fluorobenzo[h]isoquinoline
Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3050 - 3150MediumMedium
Aromatic C=C/C=N Stretch1450 - 1650Strong/MediumStrong/Medium
C-F Stretch1200 - 1300StrongWeak
C-Cl Stretch700 - 850StrongMedium
C-H Out-of-Plane Bend750 - 900StrongWeak

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Assessment

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, such as its ability to absorb and emit light.

UV-Vis Absorption Spectroscopy: The extended π-conjugated system of the benzo[h]isoquinoline core is expected to give rise to a complex UV-Vis absorption spectrum with several strong absorption bands corresponding to π→π* electronic transitions nih.gov. Based on data for the parent benzo[h]isoquinoline and related isoquinoline (B145761) derivatives, multiple absorption maxima (λ_max) would be anticipated between 250 nm and 400 nm nih.govnist.gov. The introduction of halogen substituents (Cl and F) may cause minor shifts (bathochromic or hypsochromic) in the absorption bands and alter their intensities compared to the unsubstituted parent compound.

Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons and their heterocyclic analogues are known to be fluorescent. Isoquinoline derivatives, in particular, often exhibit fluorescence, typically in the blue to green region of the visible spectrum nih.govunimi.it. It is highly probable that 1-Chloro-7-fluorobenzo[h]isoquinoline would be fluorescent upon excitation at one of its absorption maxima. The emission spectrum would be expected to be a near mirror image of the lowest energy absorption band. However, the presence of the chlorine atom could potentially decrease the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, thereby favoring phosphorescence over fluorescence. The fluorine atom is not expected to have a significant heavy-atom effect.

Table 4: Predicted Photophysical Properties for 1-Chloro-7-fluorobenzo[h]isoquinoline
PropertyPredicted Value / Range
Absorption Maxima (λ_max)~250-400 nm
Molar Absorptivity (ε)10⁴ - 10⁵ M⁻¹cm⁻¹
Emission Maximum (λ_em)~380-450 nm
Stokes Shift (λ_em - λ_abs)~30-70 nm
Fluorescence Quantum Yield (Φ_F)Moderate (potentially reduced by Cl)

Note: Values are estimated based on data for related benzoquinoline and isoquinoline systems.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While no crystal structure for 1-Chloro-7-fluorobenzo[h]isoquinoline has been reported in the surveyed literature, such an analysis would provide invaluable information.

A crystallographic study would confirm the planarity of the fused aromatic ring system and provide precise measurements of all bond lengths and angles acs.org. This data would reveal any minor distortions from ideal geometry caused by steric strain or the electronic influence of the substituents. For instance, the C-Cl and C-F bond lengths could be accurately determined and compared to typical values.

Furthermore, the analysis would reveal the packing arrangement of the molecules in the crystal lattice. For planar aromatic molecules like this, π-π stacking interactions are a common and important feature of the solid-state architecture nih.govnih.gov. The molecules would likely arrange in offset stacks to maximize attractive interactions and minimize repulsion. Other potential intermolecular interactions, such as C-H···N or C-H···F hydrogen bonds, could also be identified, providing a complete picture of the supramolecular assembly.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Chiral Analogues

1-Chloro-7-fluorobenzo[h]isoquinoline is an achiral molecule and therefore does not exhibit chiroptical activity. However, the benzo[h]isoquinoline scaffold can be incorporated into chiral structures, and chiroptical techniques like Circular Dichroism (CD) spectroscopy would be essential for their stereochemical analysis acs.org.

Chirality could be introduced into this system in several ways:

Atropisomerism: By synthesizing a derivative with a sterically hindered single bond, for example, by attaching a bulky substituted aryl group at a suitable position, rotation around this bond could be restricted, leading to stable, non-interconverting rotational isomers (atropisomers) chemrxiv.orgnih.gov. These atropisomers would be enantiomeric and thus CD-active.

Helical Chirality: Further annulation of aromatic rings onto the benzo[h]isoquinoline framework could induce a helical twist in the molecule, creating aza-helicenes rsc.orgnih.gov. Aza-helicenes exist as stable right-handed (P, plus) and left-handed (M, minus) enantiomers, which typically show very strong CD signals nih.govacs.org.

For such chiral analogues, CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer. By comparing the experimentally measured CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration (e.g., R/S for atropisomers or P/M for helicenes) of the chiral analogue could be unambiguously determined nih.gov.

Computational and Theoretical Chemistry Studies of 1 Chloro 7 Fluorobenzo H Isoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For a compound such as 1-Chloro-7-fluorobenzo[h]isoquinoline, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can elucidate its electronic structure and reactivity.

The halogen substituents, chlorine at the 1-position and fluorine at the 7-position, exert significant electron-withdrawing effects. These effects modulate the distribution of electron density across the aromatic system. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For 1-Chloro-7-fluorobenzo[h]isoquinoline, DFT calculations have indicated a HOMO-LUMO gap of approximately 4.2 eV.

Calculated PropertyValueSignificance
HOMO-LUMO Gap4.2 eVIndicator of chemical reactivity and stability.
Dipole Moment2.8 DMeasure of molecular polarity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a semi-rigid molecule like 1-Chloro-7-fluorobenzo[h]isoquinoline, MD simulations would primarily be employed to understand its interactions with solvent molecules and its behavior in different environments, such as biological membranes or on the surface of a material.

These simulations could reveal preferred orientations and solvation structures, providing insight into its solubility and transport properties. While the benzo[h]isoquinoline core is largely planar, MD simulations can explore minor out-of-plane vibrations and the dynamics of its interactions with surrounding molecules. To date, specific MD simulation studies focused on the conformational analysis and dynamic behavior of 1-Chloro-7-fluorobenzo[h]isoquinoline have not been reported in the literature.

Quantum Chemical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. rsc.org This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition state structures and their associated energy barriers (activation energies). nih.govresearchgate.net

For 1-Chloro-7-fluorobenzo[h]isoquinoline, such studies could predict the outcomes of various chemical transformations, such as nucleophilic aromatic substitution at the chlorine-bearing carbon or electrophilic substitution on the aromatic rings. By calculating the energies of potential intermediates and transition states, researchers can determine the most favorable reaction pathways. nih.govresearchgate.net This predictive capability is vital for designing new synthetic routes or understanding the molecule's metabolic fate. rsc.org However, there are no specific published studies detailing the quantum chemical elucidation of reaction mechanisms involving 1-Chloro-7-fluorobenzo[h]isoquinoline.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Observations

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures. DFT methods are widely used to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H, ¹³C, and ¹⁹F chemical shifts. This is particularly valuable for complex, multi-substituted aromatic systems where spectral assignment can be challenging. Given the presence of a fluorine atom, predicting the ¹⁹F NMR spectrum would be a key application for confirming the structure of 1-Chloro-7-fluorobenzo[h]isoquinoline. Time-dependent DFT (TD-DFT) calculations can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. Despite the power of these predictive tools, specific computational studies predicting the spectroscopic parameters for 1-Chloro-7-fluorobenzo[h]isoquinoline are not currently available in scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., electronic, topological, steric) to an observed property.

For a class of compounds like halogenated benzo[h]isoquinolines, a QSPR model could be developed to predict properties such as solubility, toxicity, or environmental partitioning based on a training set of related molecules. nih.gov The descriptors for the model would be derived from the computed structure of molecules like 1-Chloro-7-fluorobenzo[h]isoquinoline. Such models are valuable for screening large libraries of virtual compounds to identify candidates with desired properties, thereby guiding synthetic efforts. At present, no specific QSPR models focused on or including 1-Chloro-7-fluorobenzo[h]isoquinoline have been published.

Functionalization and Scaffold Modification Strategies for Benzo H Isoquinoline Analogues

Diversification of the Benzo[h]isoquinoline Core via C-H Activation and Late-Stage Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in medicinal chemistry and materials science for the late-stage modification of complex molecules. nih.govnih.gov For a molecule such as 1-Chloro-7-fluorobenzo[h]isoquinoline, C-H activation offers a streamlined approach to introduce new substituents without the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium, rhodium, and iridium, is a key enabler of these transformations on heterocyclic scaffolds. nih.govnih.gov

The benzo[h]isoquinoline core possesses several C-H bonds with differing reactivities, influenced by the nitrogen atom and the halogen substituents. The nitrogen atom directs functionalization to adjacent positions (C-3) or to the carbocyclic rings through various mechanistic pathways. The chloro and fluoro substituents, being electron-withdrawing, also modulate the electronic density of the aromatic system, thereby influencing the regioselectivity of C-H functionalization reactions.

Late-stage functionalization (LSF) strategies are particularly valuable for generating analogues of a lead compound to build structure-activity relationships (SAR). In the context of 1-Chloro-7-fluorobenzo[h]isoquinoline, LSF could be employed to introduce a variety of functional groups, including alkyl, aryl, and heteroaryl moieties, as well as cyano and amino groups. For instance, palladium-catalyzed C-H arylation could potentially occur at positions ortho to the nitrogen or on the benzo ring, depending on the directing group and reaction conditions employed.

Table 1: Potential Late-Stage C-H Functionalization Reactions for 1-Chloro-7-fluorobenzo[h]isoquinoline

Reaction Type Catalyst/Reagent Potential Functional Group Introduced
Arylation Pd(OAc)₂, PPh₃, Ar-B(OH)₂ Aryl
Alkylation Pd(OAc)₂, Norbornene, Alkyl-I Alkyl
Amination Cu(OAc)₂, Amine Amino

Regioselective Derivatization at Peripheral Positions

The regioselectivity of derivatization on the 1-Chloro-7-fluorobenzo[h]isoquinoline scaffold is dictated by the electronic properties of the heterocyclic system and the nature of the chemical transformation.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-1 position is expected to be highly susceptible to nucleophilic aromatic substitution. The nitrogen atom in the isoquinoline (B145761) ring activates the C-1 position towards nucleophilic attack. This reactivity is a well-established principle in isoquinoline chemistry. nih.gov Therefore, treatment of 1-Chloro-7-fluorobenzo[h]isoquinoline with various nucleophiles (e.g., amines, alkoxides, thiolates) would likely result in the selective displacement of the chloride to yield 1-substituted benzo[h]isoquinoline derivatives. The fluorine at C-7, being on a different ring, is expected to be less reactive towards SNAr under typical conditions.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the benzo[h]isoquinoline core are generally directed to the carbocyclic rings. The precise location of substitution on the benzo ring of 1-Chloro-7-fluorobenzo[h]isoquinoline would be influenced by the combined directing effects of the fused isoquinoline system and the fluorine atom. The fluorine atom is an ortho-, para-director, which would activate the C-6 and C-8 positions towards electrophilic attack.

Palladium-Catalyzed Cross-Coupling: The chloro substituent at C-1 can also serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. mdpi.comrsc.orgnih.gov These reactions would enable the introduction of a wide array of carbon- and heteroatom-based substituents at the C-1 position, providing a versatile platform for structural diversification.

Synthesis of Polycyclic Fused Systems Incorporating the Benzo[h]isoquinoline Moiety

The benzo[h]isoquinoline framework can serve as a building block for the construction of more complex, polycyclic fused systems. nih.govnih.gov Halogenated derivatives like 1-Chloro-7-fluorobenzo[h]isoquinoline are valuable precursors for such synthetic strategies.

One common approach involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the C-1 position (via SNAr or cross-coupling), it could be designed to undergo a subsequent ring-closing reaction with a C-H bond on the benzo-ring or an appended substituent. Photochemical 6π-electrocyclization is another powerful method for the synthesis of polycyclic aromatic compounds and could potentially be applied to suitably substituted benzo[h]isoquinoline derivatives. nih.govbeilstein-journals.org

Transition-metal-catalyzed annulation reactions are also a prominent strategy for building fused ring systems. A pre-functionalized 1-Chloro-7-fluorobenzo[h]isoquinoline could be subjected to a palladium- or rhodium-catalyzed reaction with an alkyne or alkene to construct an additional ring. For instance, a Suzuki coupling to introduce a vinyl group at C-1, followed by an intramolecular Heck reaction, could lead to a new five- or six-membered ring.

Table 2: Strategies for the Synthesis of Polycyclic Systems from 1-Chloro-7-fluorobenzo[h]isoquinoline

Strategy Key Reaction Potential Fused System
Intramolecular Heck Reaction Pd-catalyzed cyclization of a vinyl-substituted derivative Fused pyridone or carbocycle
Photochemical Cyclization UV-induced 6π-electrocyclization Extended polyaromatic system
Pictet-Spengler Reaction Condensation of a β-arylethylamine derivative Fused tetrahydroisoquinoline

Design and Construction of Bridged and Macrocyclic Benzo[h]isoquinoline Architectures

The creation of bridged and macrocyclic structures incorporating the benzo[h]isoquinoline moiety represents a significant synthetic challenge, leading to molecules with unique three-dimensional shapes and properties. While no specific examples starting from 1-Chloro-7-fluorobenzo[h]isoquinoline are documented, general principles of macrocyclization can be applied.

A common strategy involves the preparation of a linear precursor containing two reactive functional groups that can undergo an intramolecular ring-closing reaction. For 1-Chloro-7-fluorobenzo[h]isoquinoline, one could envision a multi-step synthesis where long chains are attached at two different positions on the scaffold, for example, at the C-1 position (by displacing the chlorine) and another position on the benzo-ring (via C-H functionalization or by starting with a pre-functionalized precursor). The terminal ends of these chains would then be equipped with functionalities that can react with each other, such as an amine and a carboxylic acid to form a lactam, or two terminal alkynes for a Glaser coupling.

Ring-closing metathesis (RCM) is another powerful technique for the synthesis of macrocycles. This would require the introduction of two terminal alkene tethers onto the benzo[h]isoquinoline core.

Incorporation into Supramolecular Assemblies and Frameworks

The planar, aromatic structure of the benzo[h]isoquinoline system makes it an attractive candidate for incorporation into supramolecular assemblies and frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The nitrogen atom of the isoquinoline moiety can act as a ligand to coordinate with metal ions, while the extended aromatic surface can participate in π-π stacking interactions.

To integrate 1-Chloro-7-fluorobenzo[h]isoquinoline into such structures, it would first need to be functionalized with appropriate linking groups. For example, the chloro group at C-1 could be replaced with a carboxylate or a pyridine (B92270) group through palladium-catalyzed cross-coupling reactions. These functional groups can then serve as the points of connection to build larger, ordered structures. The fluorine atom at C-7 could also play a role in modulating the electronic properties and intermolecular interactions within the final assembly. The development of such materials could lead to applications in gas storage, catalysis, and sensing.

Applications in Chemical Research and Materials Science

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the benzo[h]isoquinoline and related scaffolds has been harnessed in the development of sophisticated fluorescent probes and chemical sensors. These molecules can be designed to exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions.

A notable example is the development of a novel, water-soluble Eu³⁺ complex utilizing a cyclen-based ligand functionalized with 1,3-disubstituted benzo[h]isoquinoline arms. mdpi.com This complex serves as a luminescent bioprobe with a long emission lifetime, making it suitable for advanced imaging techniques in diagnostics. mdpi.com The benzo[h]isoquinoline moiety acts as an antenna, absorbing light and transferring the energy to the europium ion, which then emits light at a characteristic wavelength. mdpi.com This system has been successfully applied for imaging the oncomarker BMI1 in lung carcinoma cells. mdpi.com

Furthermore, derivatives of the isomeric benzo[de]isoquinoline-1,3-dione have been synthesized and characterized as yellow-green emitting fluorophores. researchgate.net These compounds exhibit strong fluorescence and good photostability, properties that are highly desirable for applications in fluorescent markers and sensors. researchgate.net The photophysical properties of these dyes can be tuned by introducing different functional groups, allowing for the rational design of probes for specific applications. researchgate.net

Table 1: Photophysical Properties of a Benzo[h]isoquinoline-based Eu³⁺ Complex
CompoundExcitation Wavelength (nm)Emission Wavelengths (nm)Application
Na[Eu(Tris-B[h]IQ)]~360580, 595, 610, 650-675, 695-705Luminescent bioprobe for cellular imaging mdpi.com

Ligand Design for Metal Coordination Chemistry and Catalysis

The nitrogen atom within the benzo[h]isoquinoline and benzo[h]quinoline (B1196314) ring system provides an excellent coordination site for metal ions. This has led to their extensive use as ligands in coordination chemistry and catalysis.

Researchers have developed new benzo[h]quinoline-based pincer ligands for ruthenium (Ru) and osmium (Os) complexes. These complexes have proven to be highly efficient catalysts for the transfer hydrogenation of carbonyl compounds. The design of these ligands, incorporating a benzo[h]quinoline core, is crucial for the stability and catalytic activity of the resulting metal complexes.

The catalytic performance of these complexes is impressive, with turnover frequencies (TOFs) reaching up to 1.8 x 10⁶ h⁻¹. Chiral versions of these ruthenium complexes have been successfully employed in the asymmetric transfer hydrogenation of ketones, achieving high enantioselectivity (up to 97% ee).

Table 2: Catalytic Activity of Benzo[h]quinoline-based Ruthenium Complexes
CatalystReactionTurnover Frequency (TOF) (h⁻¹)Enantiomeric Excess (ee) (%)
[RuCl(CN'N)(PPh₃)₂]Transfer Hydrogenation of KetonesUp to 1.8 x 10⁶N/A
Chiral Ru-Josiphos ComplexAsymmetric Transfer Hydrogenation of Ketones~10⁵Up to 97

Utilization in Organic Electronic and Optoelectronic Materials

The extended π-conjugated system of benzo[h]isoquinoline and its isomers makes them attractive candidates for use in organic electronic and optoelectronic devices. Their electronic properties can be tailored through chemical modification to suit various applications.

New benzo[h]quinolin-10-ol derivatives have been synthesized and successfully used as co-sensitizers in dye-sensitized solar cells (DSSCs). nih.gov In these devices, the benzo[h]quinoline derivatives work in conjunction with a primary dye to enhance the light-harvesting efficiency of the solar cell. nih.gov The use of these co-sensitizers has led to improved photovoltaic performance compared to devices using only the primary dye. nih.gov

While specific studies on the application of 1-Chloro-7-fluorobenzo[h]isoquinoline in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) are not yet widely reported, the broader class of quinoline (B57606) derivatives has shown significant promise in these areas. Quinoline-based materials are known for their excellent electron-transporting properties and are used in the light-emitting and charge-transport layers of OLEDs to improve brightness and efficiency. nih.gov The development of new benzo[h]isoquinoline derivatives could therefore lead to advancements in these technologies.

Table 3: Performance of DSSCs with Benzo[h]quinolin-10-ol Derivative Co-sensitizers
Device ConfigurationPower Conversion Efficiency (%)
Reference Cell (N719 dye only)(Reference Value)
Cell with Benzo[h]quinolin-10-ol Co-sensitizerImproved Photovoltaic Performance nih.gov

Exploration in Host-Guest Chemistry and Molecular Recognition Phenomena

The planar structure and potential for non-covalent interactions make benzo[h]quinoline and its derivatives interesting candidates for host-guest chemistry and molecular recognition. These molecules can act as hosts, forming complexes with specific guest molecules through interactions such as hydrogen bonding and π-π stacking.

A study investigating the intermolecular interactions of benzo[h]quinoline with 2-methylresorcinol (B147228) revealed the formation of a network of hydrogen bonds. This demonstrates the ability of the benzo[h]quinoline scaffold to participate in molecular recognition events. Such interactions are fundamental to the design of supramolecular assemblies and functional materials.

In a related context, benzo(h)quinoline derivatives have been designed as G-quadruplex binding agents. nih.gov G-quadruplexes are specific four-stranded structures of nucleic acids that are involved in important biological processes. nih.gov The ability of these compounds to selectively bind to G-quadruplexes over duplex DNA highlights their potential in the development of therapeutic agents and diagnostic tools that target specific nucleic acid structures. nih.gov

Applications in Analytical Chemistry as Chemodosimeters

The principles underlying the use of benzo[h]isoquinoline derivatives as fluorescent probes and sensors also extend to their potential application as chemodosimeters in analytical chemistry. A chemodosimeter is a type of chemical sensor that undergoes an irreversible chemical reaction with an analyte, leading to a detectable signal, often a change in fluorescence or color.

The development of fluorescent probes based on the benzo[h]isoquinoline scaffold, which exhibit a "turn-on" or "turn-off" fluorescence response upon interaction with a specific analyte, is a key area of research. For instance, a probe that is initially non-fluorescent but becomes highly fluorescent after reacting with a target molecule can provide a highly sensitive and selective method for detection. While specific examples of 1-Chloro-7-fluorobenzo[h]isoquinoline as a chemodosimeter are yet to be reported, the versatility of the parent ring system suggests that with appropriate functionalization, derivatives could be designed to react specifically with various analytes of interest, enabling their quantitative detection in complex samples.

Chemical Biology and Mechanistic Biological Studies Excluding Clinical Outcomes

Benzo[h]isoquinoline Scaffolds as Molecular Probes in Chemical Biology

The rigid, planar, and aromatic nature of the benzo[h]isoquinoline scaffold makes it an attractive core for the development of molecular probes. These probes are instrumental in chemical biology for visualizing and studying biological processes in real-time. One notable application is in the creation of lanthanide-based luminescent probes, which are valued for their long emission lifetimes, enabling advanced imaging-based diagnostic techniques. mdpi.com

Researchers have designed and synthesized novel, water-soluble Europium (Eu³⁺) complexes incorporating 1,3-disubstituted benzo[h]isoquinoline arms. mdpi.com In these complexes, the benzo[h]isoquinoline moiety acts as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light. The extension of the aromatic π-system from a simpler isoquinoline (B145761) to a benzo[h]isoquinoline scaffold is a strategic design choice to red-shift the ligand's absorption spectrum. mdpi.com This modification helps to prevent energy back-transfer from the metal to the ligand, thereby enhancing the sensitization of the Eu³⁺ ion. mdpi.com

Computational predictions, such as Density Functional Theory (DFT), have been employed to model the geometry of these complexes, showing how the benzo[h]isoquinoline carboxyl groups and nitrogen atoms coordinate with the central Eu³⁺ ion. mdpi.com The resulting probes exhibit desirable properties such as good stability at physiological pH and long luminescence lifetimes, making them suitable for applications like two-photon microscopy. mdpi.com The inclusion of a tether on the scaffold also allows for bioconjugation, enabling the probe to be attached to specific biomolecules for targeted imaging. mdpi.com

Investigation of Molecular Interactions with Biomolecular Targets (e.g., Enzyme-Ligand Binding Mechanisms, Receptor Interactions)

The benzo[h]isoquinoline scaffold and its isomers are known to interact with a variety of biomolecular targets, a characteristic attributed to their ability to engage in π-π stacking, hydrogen bonding, and other non-covalent interactions.

Enzyme Interactions: Derivatives of the related benzo[f]quinoline (B1222042) scaffold have been shown through in silico studies to interact with enzymes such as ATP synthase and Topoisomerase II (TOPO II). nih.gov Molecular docking simulations suggest that these compounds can fit within the binding pockets of these enzymes. For instance, in the ATP synthase complex, benzo[f]quinolinium salts are predicted to form H-π interactions between their benzene (B151609) rings and amino acid residues like Glu 62. nih.gov In the case of TOPO II, a hydrogen bond can form between the nitrogen atom of the benzo[f]quinoline ring and residues such as ASP-510, stabilizing the complex. nih.gov

Nucleic Acid Interactions: Benzo[h]quinoline (B1196314) derivatives have been investigated as G-quadruplex binding agents. nih.gov G-quadruplexes are unique, four-stranded nucleic acid structures found in guanine-rich sequences, and they play roles in gene regulation. Certain carboxy-benzoquinolines have demonstrated the ability to bind to these G-quadruplexes with moderate affinity and show a preference for quadruplex over duplex DNA. nih.gov This interaction suggests potential applications in modulating processes where G-quadruplexes are involved. Benzo[c]quinoline derivatives have also been noted for their ability to intercalate into the DNA double helix, forming stable sandwich-like structures, which is a proposed mechanism for their anticancer activity. mdpi.com

Receptor Interactions: While direct studies on benzo[h]isoquinoline binding to specific receptors are limited, research on related isoquinoline structures provides insights. For example, a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines were found to inhibit the binding of [3H]diazepam to benzodiazepine (B76468) receptors in the brain. nih.gov This indicates that the broader isoquinoline framework can be adapted to interact with specific central nervous system receptors.

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights and Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For isoquinoline and benzoquinoline derivatives, SAR studies have provided valuable insights into how different substituents affect their interaction with biological targets.

General SAR trends for isoquinoline derivatives indicate that substitutions on the benzene portion of the molecule, whether electron-donating or electron-withdrawing, can modulate properties like lipophilicity and, consequently, target engagement with enzymes such as kinases and topoisomerases. ijpsjournal.com The fusion of additional rings to create polycyclic structures often increases the π-surface area, which can enhance potency against DNA-processing enzymes. ijpsjournal.com

In a study of benzothiazole-isoquinoline derivatives as inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), specific SAR was elucidated. researchgate.netnih.gov For MAO-B inhibition, the position of substituents on the benzothiazole (B30560) ring was critical. For instance, placing a methyl group at the ortho-position led to stronger inhibition compared to other positions. nih.gov The nature of electron-withdrawing groups also had a significant impact, with a chloro substituent resulting in higher potency than a bromo substituent at the same position. researchgate.net

The following table summarizes some of the SAR findings for benzothiazole-isoquinoline derivatives targeting MAO-B.

Compound ModificationEffect on MAO-B InhibitionReference
Introduction of an ortho-CH₃ group on the benzothiazole ringIncreased inhibitory activity nih.gov
Presence of an electron-withdrawing groupEnhanced MAO antagonism nih.gov
Chloro vs. Bromo substituentChloro substitution led to higher potency researchgate.net

These studies highlight the importance of the specific placement and nature of substituents in determining the biological activity of isoquinoline-based compounds. Such principles would be directly applicable to the rational design of novel 1-Chloro-7-fluorobenzo[h]isoquinoline derivatives with desired target engagement profiles.

Mechanistic Elucidation of Observed Biological Activities (e.g., Pathway Modulation, Cellular Processes)

The biological activities of benzoquinoline and isoquinoline derivatives are often linked to their ability to interfere with fundamental cellular processes. The proposed mechanisms are diverse and depend on the specific structure of the compound and its cellular target.

One of the well-documented mechanisms for polycyclic aromatic heterocycles is DNA intercalation . As mentioned earlier, compounds with planar aromatic systems, like benzo[c]quinoline, can insert themselves between the base pairs of the DNA double helix. mdpi.com This can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a common mechanism for many anticancer agents.

Enzyme inhibition is another key mechanism. As detailed in the molecular interactions section, benzo[f]quinoline derivatives have been identified as potential inhibitors of Topoisomerase II and ATP synthase. nih.gov Topoisomerase II is essential for managing DNA topology during replication, and its inhibition leads to cell death. ATP synthase is crucial for cellular energy production, and its inhibition can trigger apoptosis.

Recent studies on other complex heterocyclic systems linked to a 1,2,3-triazole moiety have shown that they can induce cancer cell death through multiple pathways. These include the induction of apoptosis , the generation of reactive oxygen species (ROS) , and the promotion of DNA damage and autophagy . nih.govnih.gov While not directly studying benzo[h]isoquinolines, these findings suggest that complex derivatives of heterocyclic scaffolds can modulate multiple cellular pathways simultaneously.

The metabolism of benzylisoquinoline alkaloids (BIAs), a large family of natural products, has been extensively studied. oup.comoup.com The biosynthesis of these compounds involves a variety of enzymes, including oxidases, reductases, and methyltransferases, that modify the core isoquinoline structure. oup.com Understanding these metabolic pathways can provide insights into how synthetic derivatives might be processed in biological systems and could inform the design of more stable and effective compounds.

Future Research Directions and Perspectives

Innovations in Synthesis and Diversity-Oriented Approaches

Future synthetic research on 1-Chloro-7-fluorobenzo[h]isoquinoline will likely focus on developing more efficient, modular, and sustainable routes while enabling the creation of diverse compound libraries.

Advanced Synthetic Methodologies: While classical methods like the Pomeranz–Fritsch or Bischler-Napieralski reactions provide foundational routes to the isoquinoline (B145761) core, future work could explore transition-metal-catalyzed C-H activation and annulation strategies. These methods offer atom economy and the ability to construct the polycyclic framework from simpler, readily available precursors. Furthermore, developing late-stage halogenation techniques for the benzo[h]isoquinoline core could provide alternative and potentially more flexible pathways to the target molecule and its analogs. acs.orgacs.org

Diversity-Oriented and Combinatorial Synthesis: The true potential of the 1-Chloro-7-fluorobenzo[h]isoquinoline scaffold lies in its use as a template for creating large libraries of related compounds for high-throughput screening. nih.gov Diversity-oriented synthesis (DOS) strategies could be employed to systematically vary substituents around the core structure. rsc.org For instance, the reactive chlorine at the C-1 position can serve as a handle for introducing a wide array of functionalities via cross-coupling reactions. By combining a set of building blocks in a systematic fashion, combinatorial chemistry can generate numerous derivatives, allowing for a broad exploration of the structure-activity relationship (SAR) in various applications. nih.govyoutube.com

Synthesis StrategyPotential Advantages for 1-Chloro-7-fluorobenzo[h]isoquinolineKey Research Focus
C-H Annulation High atom economy, use of simple precursors.Catalyst development, regioselectivity control.
Late-Stage Halogenation Increased flexibility in analog synthesis.Development of site-selective halogenating agents. acs.org
Diversity-Oriented Synthesis (DOS) Systematic exploration of chemical space around the core. rsc.orgDesign of branching pathways from a common intermediate.
Parallel/Combinatorial Synthesis Rapid generation of large libraries for screening. youtube.comSolid-phase synthesis development, purification techniques.

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating research into 1-Chloro-7-fluorobenzo[h]isoquinoline. rsc.orgresearchgate.net This synergistic approach can guide synthetic efforts, predict molecular properties, and elucidate mechanisms of action, saving significant time and resources.

Predictive Modeling with DFT: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure. mdpi.comresearchgate.net Future studies should employ DFT to calculate properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and dipole moment. nih.govnih.govsemanticscholar.org These calculations can predict the molecule's reactivity, stability, and photophysical characteristics, helping to rationalize experimental observations and guide the design of derivatives with tailored electronic properties. uq.edu.aunih.gov

Molecular Docking and Dynamics: In the context of chemical biology and drug discovery, molecular docking simulations can predict the binding affinity and orientation of 1-Chloro-7-fluorobenzo[h]isoquinoline and its derivatives within the active sites of biological targets like enzymes or receptors. researchgate.netnih.govacs.org Subsequent molecular dynamics (MD) simulations can then assess the stability of these ligand-protein complexes over time, providing a more dynamic picture of the molecular interactions. nih.govsemanticscholar.org This computational screening can prioritize compounds for synthesis and biological testing. The collaborative efforts of theoretical and experimental researchers are essential to build more accurate predictive models. rsc.orgresearchgate.netrsc.org

Computational MethodApplication to 1-Chloro-7-fluorobenzo[h]isoquinolineExperimental Correlation
Density Functional Theory (DFT) Predict electronic structure, reactivity, HOMO-LUMO gap, and spectral properties. nih.govsemanticscholar.orgCyclic voltammetry, UV-Vis/Fluorescence spectroscopy, NMR. uq.edu.au
Molecular Docking Predict binding modes and affinities to biological targets (e.g., kinases, receptors). researchgate.netIn vitro binding assays (e.g., IC50 determination).
Molecular Dynamics (MD) Simulate the stability and conformational dynamics of ligand-protein complexes. nih.govX-ray crystallography of co-crystals, kinetic studies.
ADME Prediction Virtually assess pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). acs.orgIn vitro metabolic stability assays, cell permeability assays.

Expansion into Novel Areas of Materials Science and Chemical Biology

The unique electronic and structural features of 1-Chloro-7-fluorobenzo[h]isoquinoline make it an attractive candidate for exploration in advanced materials and as a tool in chemical biology.

Materials Science Applications: Polycyclic aromatic hydrocarbons and their heteroaromatic analogs are foundational components of organic electronic materials. Future research could investigate the utility of 1-Chloro-7-fluorobenzo[h]isoquinoline as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemosensors. Its rigid, planar structure is conducive to π-π stacking, while the electron-withdrawing halogens can tune the HOMO/LUMO energy levels to achieve desired electronic and photophysical properties. researchgate.netrsc.org Derivatives could be designed as luminescent probes, where interactions with specific analytes or changes in the local environment modulate their fluorescence emission. nih.gov

Chemical Biology and Medicinal Chemistry: Fluorinated isoquinolines are of significant interest in medicinal chemistry. researchgate.netresearchgate.net The 7-fluoro substituent can enhance metabolic stability and binding affinity to biological targets. nih.govresearchgate.net Future work should involve screening 1-Chloro-7-fluorobenzo[h]isoquinoline and its derivatives for various biological activities, such as kinase inhibition or as ligands for G-protein coupled receptors. nih.govnih.gov Furthermore, the scaffold could be developed into chemical probes to study biological processes. For example, by replacing the chlorine with a fluorescent reporter or a reactive group for covalent labeling, researchers could create tools to visualize or isolate specific proteins in a cellular context. The incorporation of the 18F radioisotope could also enable its use as a positron emission tomography (PET) imaging agent. nih.gov

Unexplored Reactivity Profiles and Catalytic Applications

The reactivity of 1-Chloro-7-fluorobenzo[h]isoquinoline is largely unexplored, presenting a fertile ground for discovering new chemical transformations and applications.

Nucleophilic Aromatic Substitution (SNAr): The C-1 position of the isoquinoline ring, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.orgfishersci.co.uk The chlorine atom at this position is a good leaving group, especially under conditions that favor the addition-elimination mechanism. youtube.comyoutube.com Future research should systematically explore SNAr reactions with a wide range of nucleophiles (e.g., O-, N-, S-, and C-based) to access a diverse array of 1-substituted benzo[h]isoquinoline derivatives. This reactivity is a cornerstone for the diversity-oriented synthesis approaches mentioned previously.

Catalytic Applications: The benzo[h]isoquinoline framework can serve as a robust ligand for transition metal catalysis. researchgate.net The nitrogen atom can coordinate to a metal center, and further functionalization of the scaffold could create pincer-type or bidentate ligands. nih.govgoogle.com Research could be directed towards synthesizing ligand derivatives of 1-Chloro-7-fluorobenzo[h]isoquinoline and evaluating their corresponding metal complexes in catalytic reactions such as transfer hydrogenation, cross-coupling, or C-H activation. nih.gov The electronic properties, fine-tuned by the halogen substituents, could influence the catalytic activity and selectivity of the metal center.

The Role of Halogenation in Fine-Tuning Molecular Properties and Research Trajectories

The specific placement of both a chlorine and a fluorine atom on the benzo[h]isoquinoline core is critical and offers a unique opportunity to study the differential effects of halogenation.

Contrasting Chlorine and Fluorine: The C-F and C-Cl bonds have distinct properties that can be exploited. The 7-fluoro group, due to fluorine's high electronegativity and small size, is typically introduced to enhance metabolic stability, modulate pKa, and improve binding interactions with protein targets through favorable electrostatic or hydrogen bonding interactions. nih.govacs.orgdntb.gov.ua In contrast, the 1-chloro group serves a dual purpose: it acts as an electron-withdrawing group that modifies the electronic landscape of the molecule and, as a key feature, functions as a versatile reactive handle for SNAr reactions. youtube.com

Tuning Photophysical and Electronic Properties: Halogenation is a well-established strategy for modulating the photophysical properties of aromatic systems. researchgate.netrsc.orgnih.govresearchgate.net The electron-withdrawing nature of both halogens is expected to lower the LUMO energy level of the π-system. nih.govsemanticscholar.org Future studies should systematically compare 1-Chloro-7-fluorobenzo[h]isoquinoline with its des-halo, monochloro, and monofluoro analogs. This would allow for a precise quantification of how each halogen, individually and in concert, affects properties like absorption/emission wavelengths, fluorescence quantum yield, and excited-state lifetimes. nih.govnih.gov This fundamental understanding is crucial for designing molecules with specific properties for applications in materials science and as biological probes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-7-fluorobenzo[h]isoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation of benzo[h]isoquinoline precursors. For chloro-fluorination, nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., DMF as solvent, 80–100°C) is preferred. Yield optimization requires monitoring stoichiometry (e.g., 1.2–1.5 equivalents of Cl/F sources) and catalyst selection (e.g., CuI for F introduction). Reaction time (12–24 hours) and inert atmosphere (N₂/Ar) are critical to prevent side reactions like hydrolysis . Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification.

Q. Which spectroscopic techniques are essential for characterizing 1-Chloro-7-fluorobenzo[h]isoquinoline, and what spectral markers should be prioritized?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Look for deshielding effects at C-1 (Cl) and C-7 (F). For example, in CDCl₃, the Cl-substituted carbon typically appears at δ 140–145 ppm, while F-substituted carbons show splitting in ¹³C spectra due to ¹³C-¹⁹F coupling .
  • ¹⁹F NMR : A singlet near δ -110 ppm (vs. CFCl₃) confirms fluorine incorporation without neighboring proton coupling.
  • Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) should match the exact mass (e.g., C₁₁H₆ClF⁺ at m/z 208.02). Isotopic patterns for Cl (3:1 ratio for M:M+2) validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for halogenated benzo[h]isoquinoline derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion. To address this:

  • Perform single-crystal X-ray diffraction under controlled humidity/temperature.
  • Compare unit cell parameters (e.g., a, b, c axes) with literature data using CCDC/ICSD databases.
  • Validate data with R-factor refinement (<5%) and check for twinning or disorder using programs like SHELXL .
  • Report full crystallographic details (space group, Z-value) in supplementary materials to ensure reproducibility .

Q. What computational approaches are suitable for predicting the electronic properties of 1-Chloro-7-fluorobenzo[h]isoquinoline, and how should basis sets be selected?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (B3LYP or M06-2X) with a 6-311G(d,p) basis set to model halogen effects. Include solvent corrections (PCM model for DCM or THF) to mimic experimental conditions .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity. Fluorine’s electronegativity reduces LUMO energy, enhancing electrophilicity at the Cl-substituted site.
  • Validate computational results against experimental UV-Vis spectra (λmax shifts) and cyclic voltammetry data (redox potentials) .

Q. How should researchers design experiments to investigate the thermal stability of 1-Chloro-7-fluorobenzo[h]isoquinoline under varying atmospheric conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ (inert) vs. O₂ (oxidative) atmospheres. Record decomposition onset temperatures (T₀) and residue mass.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events.
  • Correlate stability with molecular packing using Hirshfeld surface analysis from crystallographic data .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing contradictory biological activity data in halogenated isoquinoline studies?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA or PLS-DA) to isolate variables (e.g., substituent position, solvent polarity) influencing bioactivity.
  • Use Bland-Altman plots to assess agreement between independent assays (e.g., IC₅₀ values in enzyme inhibition studies).
  • Report confidence intervals (95% CI) and p-values in supplementary tables, adhering to ICH guidelines for data transparency .

Q. How can researchers validate the purity of 1-Chloro-7-fluorobenzo[h]isoquinoline batches when HPLC results conflict with elemental analysis?

  • Methodological Answer :

  • Cross-validate with ¹H NMR integration (proton ratio) and X-ray fluorescence (XRF) for Cl/F quantification.
  • Perform Karl Fischer titration to rule out moisture interference in elemental analysis.
  • If discrepancies persist, use preparative HPLC to isolate impurities and characterize them via high-resolution MS/MS .

Ethical & Reporting Standards

Q. What are the minimum documentation requirements for publishing synthetic protocols of 1-Chloro-7-fluorobenzo[h]isoquinoline?

  • Methodological Answer : Follow Beilstein Journal guidelines:

  • Include detailed experimental procedures (solvent volumes, reaction times) in the main text.
  • Provide NMR spectra (full assignments), HRMS data, and crystallographic CIF files as supplementary materials.
  • For known compounds, cite prior synthesis methods; for new derivatives, report yields, melting points, and purity metrics (e.g., ≥95% by HPLC) .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Re-optimize computational models using implicit/explicit solvent corrections (e.g., SMD model for DMSO).
  • Check for conformational flexibility via molecular dynamics (MD) simulations (100 ns trajectories).
  • Reconcile NMR chemical shifts using GIAO (Gauge-Independent Atomic Orbital) calculations with the same functional/basis set .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.